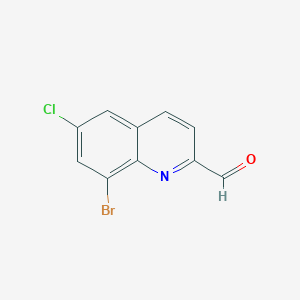

8-Bromo-6-chloroquinoline-2-carbaldehyde

Description

BenchChem offers high-quality 8-Bromo-6-chloroquinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-chloroquinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrClNO |

|---|---|

Molecular Weight |

270.51 g/mol |

IUPAC Name |

8-bromo-6-chloroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H |

InChI Key |

LYDOJZFKZQPHLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 8-Bromo-6-chloroquinoline-2-carbaldehyde in DMSO and methanol

Technical Guide for Assay Development & Synthetic Applications [1][2][3]

Part 1: Executive Summary & Chemical Profile[1][5]

8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS: 904369-24-0) is a highly functionalized heterocyclic building block.[1][2][3] Its solubility behavior is governed by the interplay between its lipophilic halogenated core and the polarizable aldehyde handle.[2][3]

Core Recommendation:

-

Primary Solvent (Stock Solutions): DMSO (Dimethyl sulfoxide) is the superior solvent for high-concentration stocks (>10 mM) due to its high dielectric constant and ability to disrupt

- -

Secondary Solvent (Working Solutions/LC-MS): Methanol (MeOH) is a viable carrier for lower concentrations but requires empirical validation for long-term stability due to potential hemiacetal formation with the aldehyde group.[1][2][3]

| Property | Data / Prediction | Impact on Solubility |

| Molecular Weight | 270.51 g/mol | Moderate MW facilitates dissolution, but crystal packing energy is significant.[1][2][3][4] |

| LogP (Predicted) | ~3.5 – 4.2 | High lipophilicity; strictly insoluble in aqueous buffers without co-solvents.[1][2][3] |

| H-Bond Acceptors | 2 (N, O) | Limited H-bonding capability reduces solubility in protic solvents like MeOH compared to aprotic DMSO.[1][2][3][4] |

| Melting Point | >130°C (Analog based) | High lattice energy requires high-energy solvents (DMSO/DMF) to break crystal structure.[1][2][3] |

Part 2: Solubility Mechanics & Solvent Selection[1]

Understanding why this compound dissolves is critical for troubleshooting precipitation events during serial dilutions.[2][3][4]

1. DMSO (The Gold Standard)[1][5]

-

Mechanism: DMSO acts as a Lewis base, effectively solvating the electron-deficient quinoline ring (made more positive by the electron-withdrawing Cl and Br substituents).[1][2][4] It interacts strongly with the aldehyde dipole.[2][3]

-

Capacity: Expect solubility >50 mM .

-

Risk: DMSO is hygroscopic.[1][2][3][4] Water uptake >1% can cause the hydrophobic quinoline to crash out over time.[2][3]

2. Methanol (The Protic Alternative)[1][5]

-

Mechanism: Methanol relies on H-bonding with the quinoline nitrogen and aldehyde oxygen.[1][2][3] However, the bulky Br (position 8) and Cl (position 6) shield the ring, reducing methanol's solvation efficiency compared to DMSO.[1]

-

Capacity: Expect solubility 1–10 mM .

-

Risk (Chemical Stability): Aldehydes in methanol can form hemiacetals reversibly.[1][2][3] While often stable, this equilibrium can complicate HPLC peak integration or NMR interpretation.[2][3][5]

3. Water/Buffer[2][3][6][7]

-

Status: Insoluble.

-

Protocol: Aqueous buffers should only be introduced after the compound is dissolved in DMSO.[1][2][3] A final DMSO concentration of 0.5–1.0% is typically required to maintain solubility in biological assays.[2][3]

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Determination (Visual)

Use this for rapid assessment before biological screening.[1][5]

-

Weighing: Weigh 2.7 mg of 8-Bromo-6-chloroquinoline-2-carbaldehyde into a 1.5 mL amber glass vial (protect from light).

-

Initial Addition: Add 100

L of anhydrous DMSO. -

Observation:

-

Dilution Check: Dilute 10

L of stock into 990

Protocol B: Thermodynamic Solubility (HPLC-UV)

Use this for precise physicochemical characterization.[1][2]

-

Saturation: Add excess solid compound to 1 mL of solvent (MeOH or DMSO) in a chemically resistant vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Filtration: Filter supernatant through a 0.22

m PTFE syringe filter (Nylon filters may bind the drug). -

Quantification: Inject 5

L into HPLC.

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the step-by-step workflow for preparing assay-ready solutions.

Caption: Decision matrix for solvent selection. DMSO is preferred for biological stocks; Methanol requires caution due to potential aldehyde reactivity.[1][4]

Part 5: References

-

Sigma-Aldrich. Product Specification: 8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS 904369-24-0).[1][2][3] Retrieved from (Verified General Analog Data).[1][2][3]

-

BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.[2][3][6] Retrieved from .[1][2][3]

-

Di, L., & Kerns, E. H. (2016).[1][3][5] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[2][3] (Standard text for solubility protocols).

-

PubChem. Compound Summary for 6-Bromo-2-chloroquinoline-3-carbaldehyde (Analog). Retrieved from .[1][2][3][9]

-

Smolecule. Experimental Protocols for DMSO Solubility Assessment. Retrieved from .[1][2][3]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 8-bromo-6-chloroquinoline-2-carbaldehyde | 904369-24-0 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 73568-35-1: 6-Bromo-2-chloroquinoline-3-carbaldehyde [cymitquimica.com]

- 5. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. chemimpex.com [chemimpex.com]

Unlocking the Therapeutic Potential of 8-Bromo-6-chloroquinoline-2-carbaldehyde: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific halogenated derivative, 8-Bromo-6-chloroquinoline-2-carbaldehyde. While direct biological data for this compound is nascent, this paper will, through expert analysis of structurally related compounds and established principles of medicinal chemistry, illuminate its promising future in drug discovery. We will explore its synthetic viability and, most critically, its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework, including detailed experimental protocols and mechanistic hypotheses, to systematically investigate and unlock the therapeutic promise of this intriguing molecule.

The Quinoline Moiety: A Privileged Scaffold in Pharmacology

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of paramount importance in drug development.[1][2] Its rigid structure and ability to intercalate into DNA, coupled with the vast possibilities for substitution on its rings, allow for the fine-tuning of its physicochemical and pharmacological properties.[3] This has led to the development of a plethora of quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[1][4] The presence of halogen atoms, such as bromine and chlorine, on the quinoline ring can significantly enhance biological activity by increasing lipophilicity and facilitating interactions with biological targets. The carbaldehyde group at the 2-position serves as a versatile synthetic handle for further molecular elaboration, making 8-Bromo-6-chloroquinoline-2-carbaldehyde a molecule of significant interest.

Synthesis and Characterization

A potential synthetic strategy could involve the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[5][6] This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to introduce a formyl group.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Characterization: Upon successful synthesis, the compound's identity and purity would be confirmed using a suite of analytical techniques, including:

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Characteristic shifts for aromatic protons and carbons, as well as the aldehyde proton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₀H₅BrClNO (270.51 g/mol ).[7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (aldehyde), C=N, and C-X (halogen) bonds. |

| Elemental Analysis | Percentage composition of C, H, N, Br, and Cl consistent with the molecular formula. |

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on quinoline derivatives, we can postulate several key biological activities for 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[1][8][9] Numerous quinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.

Proposed Mechanisms of Action:

-

Topoisomerase Inhibition: Many quinoline-based anticancer agents function by inhibiting topoisomerase I or II, enzymes crucial for DNA replication and repair.[1][10] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.

-

Tyrosine Kinase Inhibition: Quinoline derivatives have been shown to inhibit various tyrosine kinases, such as EGFR and VEGFR, which are often overactive in cancer cells and play a critical role in cell proliferation, angiogenesis, and metastasis.[8]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[11][12]

-

Induction of Apoptosis: Halogenated quinolines have been observed to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[13]

Proposed Signaling Pathway for Anticancer Activity:

Caption: Potential anticancer mechanisms of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Antimicrobial Activity

Quinolone antibiotics are a major class of antibacterial agents, and other quinoline derivatives have also shown broad-spectrum antimicrobial activity against bacteria and fungi.[2][14][15]

Proposed Mechanism of Action:

The primary mode of action for many antimicrobial quinolines is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The halogen substituents on the quinoline ring can enhance the compound's ability to penetrate bacterial cell walls and interact with these enzymes.

Anti-inflammatory Activity

Several quinoline derivatives have demonstrated significant anti-inflammatory properties.[4][5][17]

Proposed Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Quinoline compounds can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.

-

Modulation of Inflammatory Cytokines: They may also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18]

Experimental Protocols for In Vitro Validation

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are recommended.

Cytotoxicity Screening (Anticancer Activity)

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.[19]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 8-Bromo-6-chloroquinoline-2-carbaldehyde in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using standard methods such as the agar disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).[20][21][22]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflows for antimicrobial susceptibility testing.

Detailed Protocol (Broth Microdilution):

-

Compound Dilution: Prepare a two-fold serial dilution of 8-Bromo-6-chloroquinoline-2-carbaldehyde in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assays

Simple and reliable in vitro methods can be used for the preliminary screening of anti-inflammatory activity.

Detailed Protocols:

-

Inhibition of Protein Denaturation: [23]

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin.

-

Induce denaturation by heating the mixture.

-

After cooling, measure the turbidity of the solution spectrophotometrically.

-

Calculate the percentage inhibition of protein denaturation. A known anti-inflammatory drug like aspirin can be used as a positive control.

-

-

Human Red Blood Cell (HRBC) Membrane Stabilization: [24]

-

Prepare a suspension of HRBCs.

-

Incubate the HRBC suspension with the test compound at different concentrations.

-

Induce hemolysis using a hypotonic solution.

-

Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.

-

Calculate the percentage of membrane stabilization.

-

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of the chemical structure of 8-Bromo-6-chloroquinoline-2-carbaldehyde and the vast body of literature on related quinoline derivatives strongly suggests its significant potential as a lead compound in drug discovery. Its halogenated quinoline core is a hallmark of potent biological activity, and the aldehyde functional group provides a gateway for the synthesis of a diverse library of derivatives.

The immediate next steps should involve the synthesis and purification of this compound, followed by the systematic in vitro screening protocols detailed in this guide. Promising results from these initial assays would warrant further investigation into its specific mechanisms of action, including enzyme inhibition assays, gene expression analysis, and cell cycle studies. Ultimately, this scientifically-grounded exploration could pave the way for the development of novel therapeutics with improved efficacy and safety profiles in the realms of oncology, infectious diseases, and inflammatory disorders.

References

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- 8-bromo-6-chloroquinoline-2-carbaldehyde | 904369-24-0. MilliporeSigma.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Foods.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). Journal of Global Health.

- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.

- 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2017). Molecules.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- 8-broMoquinoline-2-carbaldehyde | 904886-25-5. ChemicalBook.

- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Applied Nanoscience.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). Pharmacological Reports.

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (2007). Journal of Biomolecular Screening.

- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Journal of Drug Delivery and Therapeutics.

- Metal-free three-component assemblies of anilines, α-keto carboxylic acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity. (2021). Organic & Biomolecular Chemistry.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- (PDF) Biological Activities of Quinoline Derivatives.

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

- Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Longdom Publishing.

- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).

- 6-Bromo-2-chloroquinoline-3-carbaldehyde | 73568-35-1. ChemScene.

- In virto Anti inflamm

- Methyl 8-bromo-6-chloroquinoline-2-carboxyl

- 6-Bromo-2-chloroquinoline-3-carboxaldehyde | CAS 73568-35-1. Santa Cruz Biotechnology.

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry.

- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Iranian Journal of Basic Medical Sciences.

- Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.

- Cytotoxicity Assays. Boster Bio.

- 3.4: Different Cytotoxicity Assays. (2024). Chemistry LibreTexts.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 8-bromo-6-chloroquinoline-2-carboxylate | Benchchem [benchchem.com]

- 7. 8-bromo-6-chloroquinoline-2-carbaldehyde | 904369-24-0 [sigmaaldrich.com]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. ijmphs.com [ijmphs.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Metal-free three-component assemblies of anilines, α-keto acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijprajournal.com [ijprajournal.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdb.apec.org [pdb.apec.org]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bbrc.in [bbrc.in]

Methodological & Application

Synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde from 8-bromo-6-chloro-2-methylquinoline

Executive Summary & Strategic Analysis

The synthesis of 8-bromo-6-chloroquinoline-2-carbaldehyde represents a critical entry point for generating complex heterocyclic scaffolds. The 2-formyl group serves as a versatile handle for reductive aminations, Wittig olefinations, or condensation reactions, while the halogenated positions (6-Cl, 8-Br) offer orthogonal reactivity for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This Application Note details a robust, scalable protocol for converting 8-bromo-6-chloro-2-methylquinoline to its corresponding aldehyde using Selenium Dioxide (SeO₂). Unlike generic procedures, this guide integrates a Bisulfite Adduct Purification step, a "self-validating" technique that isolates the aldehyde from unreacted starting materials and selenium byproducts without tedious column chromatography.

Chemical Transformation

Reaction Type: Riley Oxidation (Selenium Dioxide mediated).[1][2][3][4][5][6] Key Challenge: Preventing over-oxidation to the carboxylic acid and removing toxic, colloidal selenium residues.

Mechanistic Insight: The Riley Oxidation

Understanding the mechanism is vital for troubleshooting. The oxidation of the 2-methyl group on the quinoline ring is facilitated by the electron-deficient nature of the heteroaromatic system, which increases the acidity of the

-

Enolization: The reaction initiates with the tautomerization of the 2-methylquinoline to its enamine-like form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium(IV) center.

-

Sigmatropic Rearrangement: A [2,3]-sigmatropic shift occurs, forming a selenite ester.

-

Elimination: The ester undergoes elimination to release elemental selenium (Se⁰) and water, yielding the aldehyde.

Critical Control Point: The presence of water is a double-edged sword. A small amount aids in dissolving polymeric SeO₂, but excess water promotes over-oxidation to the carboxylic acid.

Experimental Workflow Visualization

The following flowchart outlines the logic flow from crude reaction to high-purity isolation.

Figure 1: Strategic workflow for the synthesis and purification of quinoline-2-carbaldehydes, highlighting the bisulfite purification loop.

Detailed Protocol

Phase 1: The Oxidation Reaction

Reagents & Equipment:

-

Substrate: 8-Bromo-6-chloro-2-methylquinoline (1.0 equiv).

-

Oxidant: Selenium Dioxide (SeO₂), 1.2 to 1.5 equiv. Note: Use fresh, white crystalline SeO₂. Gray/purple powder indicates decomposition.

-

Solvent: 1,4-Dioxane (Reagent Grade) with 2-5% water content.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

-

Preparation: In a fume hood (SeO₂ is toxic), dissolve 8-bromo-6-chloro-2-methylquinoline (e.g., 10 mmol, ~2.56 g) in 1,4-dioxane (50 mL).

-

Addition: Add finely powdered SeO₂ (12 mmol, 1.33 g). Add 1 mL of water to aid SeO₂ solubility.[2]

-

Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring.

-

Observation: The reaction mixture will darken as red/black elemental selenium precipitates.

-

-

Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours. The aldehyde is typically more polar than the methyl starting material.

-

Target Time: Reaction is usually complete within 4–8 hours. Avoid prolonged reflux (>12h) to prevent oxidation to the carboxylic acid.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove the precipitated black selenium. Wash the pad with ethyl acetate (20 mL).

-

Concentrate the filtrate under reduced pressure to yield a crude yellow/brown solid.

-

Phase 2: The Bisulfite Purification (The "Gold Standard")

This step is superior to column chromatography for removing selenium traces and unreacted starting material.

Concept: Aldehydes form water-soluble (or precipitating) bisulfite adducts.[7] Non-carbonyl impurities (starting material, over-oxidized byproducts) do not.

Step-by-Step Procedure:

-

Adduct Formation: Dissolve the crude residue in a minimal amount of Ethanol (10-15 mL). Slowly add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, ~3-4 equiv) with vigorous stirring.

-

Precipitation: A thick precipitate (the bisulfite adduct) should form within 15–30 minutes. If no solid forms, the adduct may be soluble; in this case, wash the aqueous phase with diethyl ether to remove impurities, keeping the adduct in the water layer.

-

Washing (Purification):

-

Regeneration:

-

Suspend the clean solid adduct in water (20 mL) and Ethyl Acetate (30 mL).

-

Adjust the pH to ~10–12 using 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH. Caution: Do not use strong base or heat if the product is base-sensitive, though quinolines are generally robust.

-

Stir for 30 minutes. The adduct breaks down, releasing the pure aldehyde into the Ethyl Acetate layer.

-

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Data & Specifications

Stoichiometry Table

| Component | MW ( g/mol ) | Equivalents | Role | Notes |

| Starting Material | ~256.5 | 1.0 | Substrate | 8-Br-6-Cl-2-Me-Quinoline |

| Selenium Dioxide | 110.96 | 1.2 – 1.5 | Oxidant | Toxic; Use fume hood |

| 1,4-Dioxane | - | Solvent | Medium | 5-10 mL per gram of SM |

| Sodium Bisulfite | 104.06 | 3.0 | Purifier | Saturated aq. solution |

Expected Analytical Data (Analog Based)

-

Appearance: Pale yellow to off-white solid.

-

1H NMR (CDCl₃, 400 MHz): Distinctive aldehyde singlet (-CHO) typically appears between 10.0 – 10.2 ppm . The quinoline ring protons will show a characteristic downfield shift compared to the methyl precursor.

-

IR Spectroscopy: Strong Carbonyl (C=O) stretch at ~1700–1710 cm⁻¹ .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Inactive SeO₂ | Use fresh SeO₂ (white crystals). If purple, sublime it before use. |

| Over-oxidation (Acid) | Reaction time too long | Stop reaction immediately upon consumption of SM. Reduce water content in solvent. |

| Colloidal Selenium | Inefficient filtration | Use a double pad of Celite + Activated Charcoal. The Bisulfite step also effectively removes residual Se. |

| No Precipitate (Bisulfite) | Adduct is water-soluble | Do not filter. Instead, extract the aqueous bisulfite solution with Ether (discard organics), then basify the aqueous layer and extract with EtOAc (keep organics). |

Safety & Environmental Considerations

-

Selenium Toxicity: Selenium compounds are highly toxic and can be absorbed through the skin. All weighing and handling must occur in a certified chemical fume hood.

-

Waste Disposal: Segregate all selenium-containing waste (solid Se, filter pads, aqueous layers) into dedicated "Heavy Metal/Selenium Waste" containers. Do not mix with general organic waste.

-

Stench: While SeO₂ itself is not malodorous, reduced organoselenium byproducts can be. Bleach (hypochlorite) can be used to oxidize and deodorize glassware.

References

-

Riley Oxidation of Heterocyclic Intermedi

- Context: Comprehensive review of SeO₂ oxidation on methyl-substituted heterocycles.

-

Source:

-

Synthesis of 8-Aminoquinoline-2-carbaldehydes.

- Context: Specific protocol for oxidizing 8-bromo-2-methylquinoline, a direct analog of the target molecule.

-

Source:

-

Bisulfite Adduct Purific

- Context: Detailed methodology for purifying aldehydes using sodium bisulfite, avoiding chrom

-

Source:

-

General SeO₂ Oxid

- Context: Standard operating procedures for aromatic methyl group oxid

-

Source:

-

8-Bromo-6-chloro-2-methylquinoline (Starting M

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. evitachem.com [evitachem.com]

Functionalization of aldehyde group in 8-Bromo-6-chloroquinoline-2-carbaldehyde

Application Note: Functionalization of Aldehyde Group in 8-Bromo-6-chloroquinoline-2-carbaldehyde

Abstract

This technical guide details the functionalization strategies for 8-Bromo-6-chloroquinoline-2-carbaldehyde , a high-value scaffold in medicinal chemistry and ligand synthesis. The presence of the electron-withdrawing halogen atoms (6-Cl, 8-Br) renders the C2-aldehyde highly electrophilic, facilitating rapid nucleophilic addition while requiring careful control to prevent side reactions. This note provides validated protocols for Schiff base formation, Knoevenagel condensation, oxidation to carboxylic acids, and Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions.

Introduction & Structural Analysis

The 8-bromo-6-chloroquinoline-2-carbaldehyde scaffold represents a "privileged structure" for Diversity-Oriented Synthesis (DOS).

-

Electronic Effects: The chlorine at C6 and bromine at C8 are electron-withdrawing groups (EWG). This significantly lowers the LUMO energy of the C2-aldehyde, making it more reactive toward nucleophiles (amines, active methylenes) compared to unsubstituted quinoline-2-carbaldehyde.

-

Steric Considerations: The 8-Bromo substituent creates steric bulk near the quinoline nitrogen. In coordination chemistry (Schiff base ligands), this steric clash can distort square-planar geometries, often forcing tetrahedral distortions in metal complexes.

-

Orthogonal Reactivity: The aldehyde can be functionalized chemoselectively without affecting the aryl halogens, which are reserved for downstream cross-coupling (Suzuki, Buchwald-Hartwig).

Divergent Synthesis Map

The following diagram illustrates the core reaction pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Module 1: C=N Bond Formation (Schiff Bases)

The formation of Schiff bases (imines) is the primary entry point for generating ligands and bioactive derivatives.

Critical Insight

Due to the electron-deficient nature of the ring, the resulting imine is susceptible to hydrolysis. Anhydrous conditions are recommended for storage. The 8-Br substituent increases lipophilicity, often requiring mixtures of EtOH/CHCl3 for solubility during synthesis.

Protocol: Acid-Catalyzed Condensation

| Parameter | Condition |

| Stoichiometry | 1.0 equiv Aldehyde : 1.0–1.1 equiv Amine |

| Solvent | Absolute Ethanol (or MeOH/DCM 1:1 for solubility) |

| Catalyst | Glacial Acetic Acid (2–3 drops) |

| Temperature | Reflux (78–80 °C) |

| Time | 2–6 Hours (Monitor via TLC) |

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of 8-Bromo-6-chloroquinoline-2-carbaldehyde in 10 mL of hot absolute ethanol.

-

Note: If the aldehyde does not dissolve completely, add small amounts of CHCl3 or DCM until clear.

-

-

Addition: Add 1.0 mmol of the primary amine (e.g., aniline, hydrazide) dropwise.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux. The solution typically changes color (yellow to orange/red) within 30 minutes.

-

Work-up: Cool the mixture to room temperature. The Schiff base usually precipitates.

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from EtOH/DMF if necessary.

Module 2: C=C Bond Formation (Knoevenagel Condensation)

This reaction extends the conjugation, useful for designing fluorescent probes or Michael acceptors.

Protocol: Condensation with Malononitrile

| Parameter | Condition |

| Reagents | Malononitrile (1.1 equiv), Piperidine (Cat.) |

| Solvent | Ethanol or Acetonitrile |

| Temperature | Room Temperature to 50 °C |

| Yield | Typically >85% |

Step-by-Step:

-

Dissolve 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 5 mL Ethanol.

-

Add 2 drops of piperidine.

-

Stir at room temperature. The product often precipitates immediately due to the high reactivity of the aldehyde.

-

Filter and wash with cold ethanol.

Module 3: Oxidation to Carboxylic Acid

Converting the aldehyde to 8-Bromo-6-chloroquinoline-2-carboxylic acid creates a precursor for amide coupling.

Critical Insight

Avoid harsh oxidants like KMnO4 under basic conditions, as they can cause haloform-type side reactions or ring degradation. Pinnick oxidation is the gold standard here for chemoselectivity.

Protocol: Pinnick Oxidation (NaClO2)

-

Setup: Dissolve aldehyde (1 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (scavenger, 3 mL).

-

Oxidant: Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in water (3 mL).

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0 °C.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Work-up: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. The carboxylic acid product is often pure enough for subsequent steps.

Module 4: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction synthesizes fused imidazo[1,2-a]pyridines , a scaffold found in drugs like Zolpidem.[1][2]

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.

Protocol: GBB Synthesis

-

Mix: In a sealable tube, combine aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and alkyl isonitrile (1.1 equiv) in Methanol (0.5 M concentration).

-

Catalyst: Add Scandium Triflate Sc(OTf)3 (5 mol%) or Glacial Acetic Acid (10 mol%).

-

Heat: Heat to 60 °C (conventional) or 100 °C (Microwave) for 1 hour.

-

Purification: Evaporate solvent and purify via column chromatography (Ethyl Acetate/Hexanes).

References

-

Synthesis of Quinoline-2-Carboxylic Acids: BenchChem Technical Guides. "An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid."[3]

-

Knoevenagel Condensation Protocols: BenchChem Protocols. "Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde."

-

Groebke-Blackburn-Bienaymé Reaction: Beilstein Journal of Organic Chemistry. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[4]

-

Schiff Base Complexes: Asian Journal of Chemistry. "Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline."

-

General Quinoline Functionalization: National Institutes of Health (PMC). "Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade."[5]

Sources

- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 5. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Engineering Fluorescent Probes with 8-Bromo-6-chloroquinoline-2-carbaldehyde

This Application Note and Protocol guide details the strategic utilization of 8-Bromo-6-chloroquinoline-2-carbaldehyde as a high-value scaffold for engineering fluorescent probes.

Unlike simple fluorophores, this molecule acts as a multi-functional precursor . Its value lies in its three orthogonal reactive sites: the aldehyde (C2) for receptor attachment, the bromine (C8) for steric/electronic tuning or conjugation extension, and the chlorine (C6) for fine-tuning solubility and pKa.

Part 1: Strategic Overview & Design Logic

The "Privileged Scaffold" Concept

8-Bromo-6-chloroquinoline-2-carbaldehyde is not the final sensor; it is the chassis . In its native state, it exhibits weak fluorescence due to the heavy-atom effect of bromine (intersystem crossing) and rotational freedom of the aldehyde group. However, it is designed to be converted into a "Turn-On" probe via condensation reactions.

Mechanism of Action

The transformation from Precursor

-

C=N Isomerization / PET Quenching (OFF State): When reacted with a hydrazine or amine receptor, the resulting Schiff base allows free rotation and Photoinduced Electron Transfer (PET) from the receptor lone pairs to the quinoline fluorophore, quenching fluorescence.

-

Chelation-Enhanced Fluorescence (CHEF) (ON State): Upon binding an analyte (typically metal ions like Zn²⁺, Cu²⁺, or Cd²⁺), the rotation is locked, and the lone pairs are engaged in bonding. This blocks the non-radiative decay pathways, triggering a sharp increase in quantum yield.

The Halogen Advantage

-

8-Bromo Substituent:

-

Steric Control: Bulky group adjacent to the quinoline nitrogen prevents non-specific binding of smaller, harder ions (like Mg²⁺), enhancing selectivity for transition metals.

-

Synthetic Handle: Allows for late-stage functionalization via Suzuki-Miyaura coupling to attach solubilizing PEG chains or extend conjugation for Red/NIR emission.

-

-

6-Chloro Substituent:

-

Electronic Tuning: Withdraws electrons, lowering the pKa of the quinoline nitrogen. This reduces proton-induced interference (pH sensitivity) in physiological environments.

-

Part 2: Experimental Protocols

Protocol A: Synthesis of a Zinc-Selective "Turn-On" Probe

Objective: Convert the precursor into a tridentate chemosensor (Probe-Zn1) via Schiff base condensation.

Materials:

-

Precursor: 8-Bromo-6-chloroquinoline-2-carbaldehyde (1.0 eq)

-

Receptor: 2-Hydrazinopyridine (1.1 eq) (Selected for N-N-N binding pocket)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 270 mg (1 mmol) of 8-Bromo-6-chloroquinoline-2-carbaldehyde in 15 mL of hot absolute ethanol. Ensure complete dissolution; the solution should be pale yellow.

-

Addition: Add 120 mg (1.1 mmol) of 2-Hydrazinopyridine dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Silica gel, 20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

-

Isolation: Cool to room temperature. The product (Probe-Zn1) often precipitates as a yellow solid.

-

Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL). If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C overnight. Recrystallize from hot EtOH/DMF (9:1) if necessary.[1][2]

-

Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the CHO peak at ~10 ppm and appearance of the imine -CH=N- peak at ~8.5-9.0 ppm).

Protocol B: Spectroscopic Characterization & Titration

Objective: Determine the Limit of Detection (LOD) and Binding Constant (Ka).

Preparation:

-

Stock Solution: Prepare a 1.0 mM stock of Probe-Zn1 in DMSO (solubility is improved by the halogens).

-

Working Solution: Dilute to 10 µM in HEPES buffer (10 mM, pH 7.4) / DMSO (9:1 v/v).

-

Analyte: Zn(ClO₄)₂ or ZnCl₂ (1.0 mM in water).

Workflow:

-

Baseline Scan: Record the emission spectrum of the 10 µM Probe-Zn1 solution (Excitation: 380 nm; Emission Scan: 400–650 nm). Expect low fluorescence.

-

Titration: Add Zn²⁺ solution in 0.1 equivalent increments (0–2.0 eq). Mix for 1 minute after each addition.

-

Observation: Record spectra after each addition. A new emission band should emerge around 500–530 nm (Green/Yellow).

-

Data Processing: Plot Fluorescence Intensity (

) vs. [Zn²⁺]. -

LOD Calculation: Use the formula

, where

Protocol C: Structural Expansion (Suzuki Coupling)

Objective: Shift emission to the Red/NIR region by extending conjugation at the 8-position.

Rationale: The 8-Br bond is weaker than the 6-Cl bond, allowing selective coupling.

-

Reagents: Probe-Zn1 (1 eq), 4-Methoxyphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq).

-

Conditions: Degassed Toluene/Ethanol (4:1), Reflux under Argon for 12h.

-

Result: The 8-bromo group is replaced by the aryl ring. The extended

-system shifts excitation/emission maxima by ~40–60 nm (Red-shift).

Part 3: Data Visualization & Logic

Figure 1: Probe Engineering Workflow

This diagram illustrates the conversion of the precursor into a functional sensor and its sensing mechanism.

Caption: Workflow transforming the 8-Br-6-Cl precursor into a functional fluorescent probe via condensation and subsequent metal chelation.

Table 1: Comparative Properties of Quinoline Precursors

| Feature | Unsubstituted Quinoline-2-CHO | 8-Bromo-6-chloroquinoline-2-CHO | Impact on Probe Performance |

| Reactive Site | Aldehyde (C2) | Aldehyde (C2) | Identical conjugation chemistry. |

| Electronic State | Neutral | Electron Deficient | Lower pKa of ring Nitrogen; reduced proton interference. |

| Fluorescence | Moderate | Weak (Quenched) | Lower Background signal (higher S/N ratio). |

| Selectivity | Moderate | High (Steric Bulk) | 8-Br hinders coordination of small/hard ions (Mg, Ca). |

| Post-Modifiable | No | Yes (C8 & C6) | Allows attachment of targeting groups (e.g., mitochondria). |

Part 4: Critical Troubleshooting & Safety

-

Solubility Issues: The di-halogenated scaffold is hydrophobic. If the probe precipitates during titration, increase the DMSO/DMF fraction to 20-30% or add 0.1% Tween-20.

-

Hydrolysis: Schiff bases can hydrolyze in acidic aqueous media. Always perform titrations in buffered solutions (pH 7.0–7.4). Avoid phosphate buffers if detecting Zinc, as Zinc Phosphate may precipitate; use HEPES or Tris.

-

Heavy Atom Effect: If the quantum yield of the final metal complex is too low (due to Br-induced quenching), perform a Suzuki coupling (Protocol C) before sensing to replace the Bromine with a phenyl or thiophene ring. This removes the heavy atom and extends the conjugation.

References

-

Sigma-Aldrich. 8-bromo-6-chloroquinoline-2-carbaldehyde Product Page & Properties.

-

BenchChem. Quinoline-Based Fluorescent Sensors for Analyte Detection: Protocols and Mechanisms.

-

Royal Society of Chemistry (RSC). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Provides synthetic context for halogenated quinoline aldehydes).

-

National Institutes of Health (PMC). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (Details on Suzuki coupling selectivity for bromo-chloro-quinolines).

-

MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.

Sources

Troubleshooting & Optimization

Improving yield of SeO2 oxidation for 8-Bromo-6-chloroquinoline-2-carbaldehyde

Technical Support Center: Yield Optimization for the SeO₂ Oxidation of 8-Bromo-6-chloro-2-methylquinoline

Welcome to the Application Scientist Support Center. The conversion of 8-bromo-6-chloro-2-methylquinoline to 8-bromo-6-chloroquinoline-2-carbaldehyde via Riley oxidation is a critical transformation in heterocyclic drug development. However, researchers frequently encounter yield-limiting challenges such as incomplete conversion, over-oxidation to the carboxylic acid, and intractable colloidal selenium emulsions during workup.

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, high-yield workflow.

Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the pathway. The Riley oxidation initiates via an ene-type reaction, followed by a [2,3]-sigmatropic rearrangement[1]. For our specific di-halogenated substrate, the electronic environment dictates the reaction kinetics and the likelihood of side reactions.

Mechanistic pathway of the Riley Oxidation highlighting rate-limiting steps and over-oxidation risks.

Troubleshooting FAQs

Q1: My conversion rates are consistently below 50%. Why is the substrate so unreactive, and how can I drive the reaction to completion? Causality & Solution: The 8-bromo and 6-chloro substituents exert a strong electron-withdrawing inductive effect (-I) on the quinoline ring. Because the Riley oxidation initiates via an electrophilic attack of SeO₂ on the enamine/enol tautomer of the 2-methyl group[1], these halogens decrease the electron density at the 2-methyl position, significantly raising the activation energy. Actionable Fix: Ensure your 1,4-dioxane solvent contains 2–5% v/v water. Strictly anhydrous conditions are detrimental because water is required to hydrate SeO₂ into selenous acid (H₂SeO₃), which is a significantly more active electrophile[2].

Q2: I am seeing a major polar byproduct on my TLC. How do I prevent over-oxidation? Causality & Solution: The polar byproduct is 8-bromo-6-chloroquinoline-2-carboxylic acid. Over-oxidation occurs when the newly formed aldehyde undergoes hydration to a gem-diol, which is subsequently oxidized by excess SeO₂[3]. Actionable Fix: Strictly control your stoichiometry to 1.1–1.3 equivalents of SeO₂. Do not exceed 1.5 equivalents. While a small amount of water is necessary for SeO₂ activation (as noted in Q1), excessive water promotes the problematic gem-diol formation. Monitor the reaction strictly by TLC and quench immediately upon the disappearance of the starting material.

Q3: The red elemental selenium is forming a fine colloid that passes through my filter paper and ruins my column chromatography. What is the standard protocol for removal? Causality & Solution: As SeO₂ oxidizes the substrate, it is reduced to elemental red selenium (Se⁰), which forms a fine, intractable suspension[2]. Actionable Fix: Never attempt to filter the reaction mixture at room temperature through standard paper. Instead, while the reaction mixture is still hot (60 °C), add an aqueous solution of sodium sulfite (Na₂SO₃). The sulfite reduces any unreacted Se(IV) and helps aggregate the colloidal Se⁰ into larger particles. Filter the hot mixture through a tightly packed pad of Celite 545.

Q4: Can I avoid stoichiometric selenium toxicity and the resulting purification nightmare altogether? Causality & Solution: Yes. You can implement a catalytic Riley oxidation by using 10–20 mol% SeO₂ in the presence of 2.0 equivalents of tert-butyl hydroperoxide (TBHP) as a terminal co-oxidant[4]. TBHP continuously re-oxidizes the reduced selenium species back to the active Se(IV) state, drastically reducing toxic waste and simplifying the purification profile.

Quantitative Condition Optimization

The table below summarizes the expected outcomes based on variations in the reaction environment.

| Condition | SeO₂ (Equiv) | Additive | Temp / Time | Expected Yield | Impurity Profile |

| Standard Optimized | 1.2 | H₂O (3% v/v) | 80 °C / 16 h | 60–65% | Moderate Se⁰ colloid |

| Anhydrous | 1.2 | None | 80 °C / 24 h | <30% | High unreacted starting material |

| Excess Oxidant | 2.0 | H₂O (5% v/v) | 100 °C / 16 h | 40% | High carboxylic acid byproduct |

| Catalytic | 0.2 | TBHP (2.0 eq) | 70 °C / 24 h | 70–75% | Minimal Se⁰, easy purification |

Validated Step-by-Step Methodology (Standard Optimized Route)

This protocol is designed to be self-validating. Visual cues are integrated into the steps to ensure the reaction is proceeding as mechanistically intended.

Step 1: Preparation of the Active Oxidant Suspend SeO₂ (1.2 equiv) in 1,4-dioxane (10 mL per mmol of substrate) containing exactly 3% v/v deionized water. Stir the mixture at 50 °C for 15 minutes. Validation Check: The opaque suspension will turn into a clear solution as the SeO₂ hydrates to form the active selenous acid (H₂SeO₃).

Step 2: Substrate Addition Add 8-bromo-6-chloro-2-methylquinoline (1.0 equiv) to the clear solution in one portion.

Step 3: Oxidation & Monitoring Elevate the temperature to 80 °C. Monitor the reaction strictly via TLC (Hexanes/EtOAc 4:1) every 2 hours to prevent over-oxidation. Validation Check: The reaction typically reaches completion in 12–16 hours. You will observe the progressive precipitation of a heavy, brick-red solid (elemental selenium), confirming that the oxidation cycle is actively turning over.

Step 4: Quenching & Aggregation Once TLC indicates the consumption of the starting material, cool the reaction to 60 °C. Add a saturated aqueous solution of Na₂SO₃ (2 mL per mmol) and stir vigorously for 30 minutes. This reduces residual Se(IV) and forces the colloidal selenium to aggregate.

Step 5: Hot Filtration Prepare a fritted funnel with a tightly packed, 2-inch pad of Celite 545. Filter the mixture while it is still hot (to prevent product crystallization in the Celite). Wash the filter cake thoroughly with hot ethyl acetate (3 × 15 mL).

Step 6: Isolation Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol to afford pure 8-bromo-6-chloroquinoline-2-carbaldehyde.

References

- Source: grokipedia.

- Source: benchchem.

- Source: clockss.

- Source: thieme-connect.

- Source: acs.

Sources

Purification methods for 8-Bromo-6-chloroquinoline-2-carbaldehyde (recrystallization vs chromatography)

Welcome to the dedicated technical support resource for the purification of 8-Bromo-6-chloroquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar quinoline derivatives. Here, we address common challenges and frequently asked questions regarding the choice between recrystallization and column chromatography, providing practical, experience-driven advice to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section tackles specific problems you might encounter during the purification of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Question: My recrystallization of 8-Bromo-6-chloroquinoline-2-carbaldehyde resulted in a very low yield. What are the likely causes and how can I fix it?

Answer: Low recovery during recrystallization is a frequent issue that can often be attributed to a few key factors:

-

Excessive Solvent: Using too much solvent is the most common reason for poor yield. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is added, the solution will not be saturated, and a significant portion of your compound will remain dissolved even after cooling.

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If your compound has significant solubility in the cold solvent, you will inevitably lose a substantial amount of product.

-

Solution: Conduct small-scale solubility tests with a variety of solvents. For quinoline derivatives, common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.[1]

-

-

Cooling Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals or even cause the compound to "oil out."

-

Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.

-

Solution: Use a pre-heated funnel and flask for the filtration, and add a small amount of extra hot solvent to the solution just before filtering to ensure the compound stays dissolved.

-

Question: I'm trying to purify 8-Bromo-6-chloroquinoline-2-carbaldehyde by column chromatography, but I'm getting poor separation between my product and an impurity. What adjustments can I make?

Answer: Achieving good separation in column chromatography is dependent on optimizing several parameters:

-

Solvent System (Mobile Phase): The polarity of your mobile phase is critical. If the polarity is too high, both your compound and the impurities will travel quickly up the column, resulting in poor separation. If it's too low, elution will be very slow.

-

Solution: The ideal solvent system should give your target compound an Rf (retention factor) value between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate.[1] Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent such as ethyl acetate or acetone to find the optimal ratio.[1] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also significantly improve separation.[2]

-

-

Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all separations.

-

Solution: If you are struggling to separate compounds with very similar polarities on silica, consider using a different stationary phase like alumina.[2]

-

-

Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to uneven solvent flow and broad, overlapping bands. Overloading the column with too much crude product will also compromise separation.

-

Solution: Ensure your column is packed uniformly. When loading your sample, dissolve it in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica before being carefully added to the top of the column.

-

Question: My purified 8-Bromo-6-chloroquinoline-2-carbaldehyde has a low and broad melting point. What does this signify?

Answer: A low and broad melting point range is a strong indicator that your product is still impure.[2] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. You will need to repeat the purification process, perhaps switching from recrystallization to chromatography or vice-versa, to achieve the desired purity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 8-Bromo-6-chloroquinoline-2-carbaldehyde.

What are the main advantages of using recrystallization over column chromatography for purifying 8-Bromo-6-chloroquinoline-2-carbaldehyde?

Recrystallization can be a highly effective purification technique that, when optimized, can yield very high purity material, often exceeding that of a standard column chromatography.[3][4] It is also generally less labor-intensive and uses smaller volumes of solvent compared to chromatography, making it a more cost-effective and environmentally friendly option for larger scale purifications.

When is column chromatography the preferred method for purifying 8-Bromo-6-chloroquinoline-2-carbaldehyde?

Column chromatography is preferable in several scenarios:

-

When the compound does not form suitable crystals: Many compounds, particularly oils or amorphous solids, cannot be purified by recrystallization.[3]

-

For separating mixtures of compounds with similar polarities: Chromatography is adept at separating complex mixtures where recrystallization would not be selective enough.

-

When high purity is required and recrystallization is ineffective: If recrystallization fails to remove certain impurities, flash chromatography is often the next step to achieve a high degree of purity.[3]

-

For small-scale purifications: For small quantities of material, chromatography can be faster than optimizing a recrystallization procedure.[3]

How do I select an appropriate solvent for the recrystallization of 8-Bromo-6-chloroquinoline-2-carbaldehyde?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A good starting point for quinoline derivatives is to test solvents like ethanol, methanol, and acetone, or solvent mixtures such as ethanol/water or dichloromethane/hexane.[1][5] The selection process involves experimentally testing the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

What are some common impurities I might encounter in the synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde?

Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation products.[1] For halogenated quinolines, it's possible to have isomers or compounds with different degrees of halogenation. For instance, in reactions involving bromination of quinolines, mixtures of mono- and di-bromo derivatives can form.[6] It is also important to consider residual catalysts and solvents from the reaction and workup.[1][2]

Comparative Overview: Recrystallization vs. Chromatography

| Feature | Recrystallization | Column Chromatography |

| Principle | Difference in solubility at different temperatures | Differential partitioning between a stationary and mobile phase |

| Best For | Crystalline solids | Oils, amorphous solids, complex mixtures |

| Purity | Can be very high with multiple recrystallizations[3][4] | Good to very high, dependent on conditions |

| Scale | Excellent for both small and large scale | More practical for small to medium scale in a lab setting |

| Speed | Can be slow, requiring slow cooling and drying | Can be faster for a single purification, especially flash chromatography[3] |

| Cost | Generally lower cost (less solvent and no stationary phase) | Higher cost due to silica/alumina and larger solvent volumes |

| Complexity | Relatively simple procedure | More complex setup and execution |

Experimental Protocols

Protocol 1: Recrystallization of 8-Bromo-6-chloroquinoline-2-carbaldehyde

-

Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

-

Dissolution: Place the crude 8-Bromo-6-chloroquinoline-2-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of 8-Bromo-6-chloroquinoline-2-carbaldehyde

-

Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.4 for the target compound.[1]

-

Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel). Carefully add the sample to the top of the column.

-

Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8-Bromo-6-chloroquinoline-2-carbaldehyde.

Decision-Making Workflow

The following diagram illustrates a logical workflow for choosing the appropriate purification method.

Caption: Decision workflow for purification.

References

- Benchchem. Addressing challenges in the purification of quinoline derivatives.

- Quora. Are there cases in which column chromatography is preferable to recrystallisation?.

- Benchchem. Technical Support Center: Purification of Quinolizinone Derivatives.

- University of California, Irvine. Recrystallization and Crystallization.

- Benchchem. Methods for improving the purity of synthesized quinoxaline compounds..

- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

Sources

Technical Support Center: Navigating the Synthesis of Quinoline-2-carbaldehyde

A Researcher's Guide to Preventing Over-oxidation and Ensuring High-Yield Synthesis

Welcome to our dedicated technical support center for the synthesis of quinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this critical building block while avoiding the common pitfall of over-oxidation to the corresponding carboxylic acid. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the nuances of this transformation.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 2-methylquinoline to quinoline-2-carbaldehyde is resulting in a significant amount of quinoline-2-carboxylic acid. What is causing this over-oxidation?

A1: Over-oxidation is a common challenge in this synthesis, primarily due to the aldehyde's susceptibility to further oxidation under the reaction conditions. The choice of oxidizing agent and the control of reaction parameters are critical. Stronger oxidizing agents or prolonged reaction times can easily lead to the formation of the carboxylic acid byproduct. For instance, while selenium dioxide (SeO₂) is a classic reagent for this transformation, its reactivity needs to be carefully modulated to favor the aldehyde.[1][2]

Q2: What are the recommended starting materials for synthesizing quinoline-2-carbaldehyde with minimal over-oxidation?

A2: You have two primary starting points, each with its own set of recommended oxidation strategies to minimize the formation of carboxylic acid:

-

2-Methylquinoline: This is a common and cost-effective starting material. The key is to use a selective oxidation method that can functionalize the methyl group to an aldehyde without further oxidation.

-

Quinoline-2-methanol: If you have access to the corresponding alcohol, you can employ a variety of mild and highly selective oxidation reagents that are specifically designed to convert primary alcohols to aldehydes with a very low risk of over-oxidation.

Q3: I have already synthesized a mixture of quinoline-2-carbaldehyde and quinoline-2-carboxylic acid. How can I purify the aldehyde?

A3: Purification can be achieved by leveraging the difference in acidity between the aldehyde and the carboxylic acid. A standard workup procedure involves dissolving the crude mixture in an organic solvent like dichloromethane and washing it with an aqueous base, such as 1M sodium hydroxide (NaOH).[3] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The aldehyde, being non-acidic, will remain in the organic layer. Subsequent separation of the layers, followed by drying and evaporation of the organic solvent, will yield the purified aldehyde.

Q4: Are there any modern, less toxic alternatives to the traditional selenium dioxide oxidation of 2-methylquinoline?

A4: Yes, a significant advancement in this area is the development of metal-free oxidation systems. One such effective method involves the use of iodine (I₂) as a catalyst in combination with tert-butyl hydroperoxide (TBHP) as the terminal oxidant in dimethyl sulfoxide (DMSO).[4] This method has been reported to produce quinoline-2-carbaldehyde from 2-methylquinoline in high yields (up to 87%) and offers a more environmentally friendly alternative to selenium-based reagents.[4]

Troubleshooting Guide: Common Issues and Solutions

| Problem | Potential Cause | Recommended Solution |

| Low yield of quinoline-2-carbaldehyde | Incomplete reaction. | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider slightly increasing the reaction time or the amount of oxidizing agent. |

| Decomposition of the product. | Ensure the reaction temperature is strictly controlled, especially for exothermic reactions. For workup, avoid harsh acidic or basic conditions if your product is sensitive. | |

| Formation of multiple unidentified byproducts | Non-selective oxidation or side reactions. | Re-evaluate your choice of oxidizing agent. For sensitive substrates, milder reagents like Dess-Martin periodinane or a Swern oxidation are recommended if starting from the alcohol. Ensure all reagents are pure and solvents are anhydrous. |

| Over-oxidation to carboxylic acid | Oxidizing agent is too strong or used in excess. | Use a stoichiometric amount of a mild oxidizing agent. For SeO₂ oxidations, consider the addition of a co-oxidant like tert-butyl hydroperoxide which can allow for milder reaction conditions. |

| Reaction time is too long. | Monitor the reaction by TLC and quench it as soon as the starting material is consumed. | |

| Difficulty in removing byproducts during workup | For Dess-Martin oxidation, the iodinane byproducts can be challenging to remove. | Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) and stir vigorously until the layers are clear. |

| For Swern oxidation, the smell of dimethyl sulfide is a common issue. | Perform the reaction in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the residual dimethyl sulfide.[5] |

Experimental Protocols

Protocol 1: Selective Oxidation of 2-Methylquinoline using Selenium Dioxide

This protocol is a classic method for the synthesis of quinoline-2-carbaldehyde.

Materials:

-

2-Methylquinoline

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinoline (1 equivalent).

-

Add dioxane as the solvent.

-

Add a solution of selenium dioxide (1.1 equivalents) in a small amount of water to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain quinoline-2-carbaldehyde.

Protocol 2: Mild Oxidation of Quinoline-2-methanol using Dess-Martin Periodinane (DMP)

This method is highly selective and proceeds under mild conditions, making it ideal for sensitive substrates.[6]

Materials:

-

Quinoline-2-methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve quinoline-2-methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium bicarbonate (2 equivalents) to buffer the reaction mixture.

-

Add Dess-Martin periodinane (1.2 equivalents) in one portion to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield quinoline-2-carbaldehyde.

Protocol 3: Swern Oxidation of Quinoline-2-methanol

The Swern oxidation is another excellent method for the mild and selective oxidation of primary alcohols to aldehydes.[5][7]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Quinoline-2-methanol

-

Triethylamine (Et₃N)

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of quinoline-2-methanol (1 equivalent) in DCM dropwise, keeping the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.

-

Add triethylamine (5 equivalents) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Method Selection

The choice of synthetic route depends on the available starting material. The following diagram illustrates the decision-making process.

Caption: Synthetic pathways to quinoline-2-carbaldehyde.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving issues during the synthesis.

Caption: Troubleshooting workflow for quinoline-2-carbaldehyde synthesis.

References

-

Kwan, E. E., & Roetheli, A. (2015). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Harvard University. Retrieved from [Link]

-

Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

-